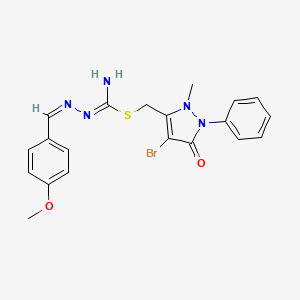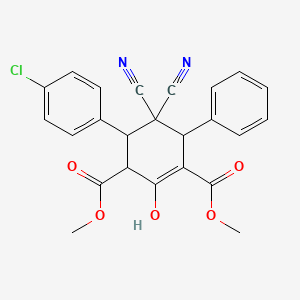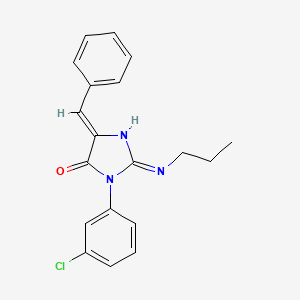![molecular formula C21H16BrClN2O3S B13377566 (5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13377566.png)
(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Méthodes De Préparation
The synthesis of 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde . This intermediate is then reacted with 2-propynyloxybenzylidene and 3-chloro-4-methylaniline under specific conditions to form the desired thiazolone compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one include:
These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of 5-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4(5H)-one lies in its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H16BrClN2O3S |
|---|---|
Poids moléculaire |
491.8 g/mol |
Nom IUPAC |
(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrClN2O3S/c1-4-7-28-19-13(8-14(22)10-17(19)27-3)9-18-20(26)25-21(29-18)24-15-6-5-12(2)16(23)11-15/h1,5-6,8-11H,7H2,2-3H3,(H,24,25,26)/b18-9- |
Clé InChI |
JEFDNZJQDSJMPK-NVMNQCDNSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)OCC#C)/S2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Br)OC)OCC#C)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-hydroxy-2-[(1-hydroxy-3-oxo-3H-benzo[f]chromen-2-yl)(2-methoxyphenyl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B13377492.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377495.png)

![1-[(5-Isopropyl-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13377511.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-ethyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B13377512.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377517.png)
![3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione](/img/structure/B13377522.png)
![4-butyl-6-chloro-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B13377537.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13377542.png)
![2-{4-[(Z)-{(2E)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B13377546.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13377581.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13377582.png)
